molecular formula C26H28N4O3S B2531161 1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline CAS No. 1115867-01-0

1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline

Cat. No. B2531161
CAS RN: 1115867-01-0
M. Wt: 476.6
InChI Key: UHWPZAXLEGMOEX-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its molecular formula, structure, and the types of atoms it contains. It might also include information about the compound’s role or function, if it’s known .


Synthesis Analysis

A synthesis analysis would involve a detailed look at how the compound is made. This could include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .


Molecular Structure Analysis

This type of analysis would involve examining the compound’s molecular structure. This could include looking at the types and locations of bonds in the molecule, the molecule’s shape, and any interesting features of its structure .


Chemical Reactions Analysis

A chemical reactions analysis would involve studying the reactions that the compound can undergo. This could include looking at what reactants are needed, what products are formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

An analysis of a compound’s physical and chemical properties could include its melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .

Scientific Research Applications

Antioxidant Activity

The compound’s ability to scavenge free radicals is of great interest. Free radicals play a role in oxidative stress, which contributes to neurodegenerative diseases like Alzheimer’s disease (AD). Researchers have synthesized derivatives of this compound and evaluated their antioxidant properties. Notably, six derivatives demonstrated potent antioxidant activity, comparable to or even surpassing well-known antioxidants such as ascorbic acid, resveratrol, and trolox .

Structure-Activity Relationship (SAR) Studies

By synthesizing additional derivatives and systematically modifying the compound’s structure, researchers can establish SAR relationships. These studies help identify key functional groups responsible for its biological activities, guiding further optimization.

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules or systems. This is often used in the context of drugs or bioactive compounds, to describe how they exert their effects .

Safety and Hazards

Information about a compound’s safety and hazards would typically include its toxicity, flammability, and any precautions that need to be taken when handling it .

properties

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c31-24(29-21-6-7-22-23(17-21)33-15-14-32-22)18-34-26-25(27-10-11-28-26)30-12-8-20(9-13-30)16-19-4-2-1-3-5-19/h1-7,10-11,17,20H,8-9,12-16,18H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWPZAXLEGMOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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